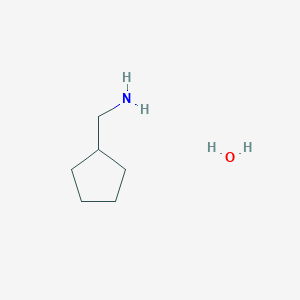

Cyclopentylmethanamine hydrate

Description

Properties

CAS No. |

1221724-41-9; 6053-81-2 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.192 |

IUPAC Name |

cyclopentylmethanamine;hydrate |

InChI |

InChI=1S/C6H13N.H2O/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H2 |

InChI Key |

KHGSKAQOROIXPJ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)CN.O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of Cyclopentylmethanamine Hydrate

Strategies for the Academic Synthesis of Cyclopentylmethanamine (B1347104) Precursors

The synthesis of the parent amine, cyclopentylmethanamine, is a crucial first step for accessing its derivatives and hydrated forms. Academic and industrial laboratories employ several reliable strategies, primarily centered around the formation of the key carbon-nitrogen bond.

The process can be summarized in two main steps:

Imine Formation: Cyclopentanecarboxaldehyde reacts with ammonia under mildly acidic conditions. The acid catalyzes the dehydration of the initially formed hemiaminal intermediate to yield a cyclopentylmethyleneimine.

Reduction: A reducing agent present in the reaction mixture reduces the imine's C=N double bond to a C-N single bond, yielding the final product, cyclopentylmethanamine. youtube.com

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. organicreactions.org Common choices include sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the starting aldehyde, and sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and less toxic alternative. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium (Pd), nickel (Ni), or cobalt (Co) is also a widely used method, particularly in industrial settings. pearson.comnih.gov More recently, catalysts based on earth-abundant metals like iron have been developed for this purpose. d-nb.info

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or ethanol solvent, pH 6-7 | High selectivity for iminium ions | Highly toxic (releases HCN in strong acid) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent | Mild, non-toxic, commercially available | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd, Ni, Co) | Pressurized H₂ gas, various solvents | High atom economy, clean reaction pearson.comnih.gov | Requires specialized high-pressure equipment |

| Borane-Pyridine Complex (BAP) | Ethanol solvent, often with acid catalyst | Stable and easy to handle alternative to borane | Can sometimes reduce other functional groups |

Once cyclopentylmethanamine is synthesized, its primary amine functional group serves as a versatile handle for further derivatization. Standard organic chemistry transformations can be applied to generate a library of related compounds.

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides. Reductive amination can also be used to add further alkyl groups by reacting the primary amine with other aldehydes or ketones. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. Amides are a key functional group in many biologically active molecules. masterorganicchemistry.com

Sulfonamide Formation: Reacting the amine with sulfonyl chlorides produces sulfonamides, another important functional class in pharmaceuticals.

Modification of the cyclopentane (B165970) ring itself represents a more complex synthetic challenge. Such modifications are typically introduced at an earlier stage of the synthesis, prior to the formation of the aminomethyl group. Strategies include:

Ring-Expansion Reactions: Cationic rearrangement reactions can be employed to expand a cyclobutyl precursor into a functionalized cyclopentane ring. nih.gov

Functionalization of Precursors: Starting with a substituted cyclopentanone or cyclopentanecarboxylic acid allows for the introduction of functionality onto the ring which is then carried through the synthesis to the final amine product.

Cyclization Reactions: Tandem cationic olefin cyclization-pinacol reactions can provide cyclopentane-fused cycloalkanone products, which can be further elaborated. nih.gov

The synthesis of specific stereoisomers (enantiomers or diastereomers) of substituted cyclopentylmethanamine derivatives is often crucial for pharmaceutical applications. nih.gov Achieving this stereocontrol requires specialized asymmetric synthesis techniques.

Several strategies can be employed:

Chiral Auxiliary Approach: A chiral auxiliary, such as one derived from α-pinene, can be attached to the nitrogen atom to form a chiral ketimine. Subsequent alkylation of this intermediate proceeds with high diastereoselectivity, and the auxiliary can be cleaved to yield the enantiomerically enriched product. google.com

Asymmetric Catalysis: The reduction of the intermediate imine can be performed using a chiral catalyst. This is a highly efficient method where a small amount of a chiral catalyst can generate a large amount of a single enantiomer of the product. nih.gov Rhodium-catalyzed reactions, for instance, have been used to create cyclopentanes with multiple stereocenters in a domino sequence. nih.gov

Starting from a Chiral Pool: The synthesis can begin with an enantiomerically pure cyclopentane-containing starting material. For example, Vince lactam is a well-known chiral building block used in the synthesis of stereopure substituted cyclopentyl and cyclopentenyl rings. researchgate.net

The choice of methodology depends on the desired stereochemistry and the specific substitution pattern on the cyclopentane ring. Molecular modeling is often used to understand the conformational preferences of reaction intermediates, which helps in predicting and rationalizing the observed stereochemical outcomes. nih.govelsevierpure.com

Hydrate (B1144303) Formation Principles and Crystallization Techniques for Cyclopentylmethanamine Hydrate

A hydrate is a compound that has incorporated water molecules into its crystal structure. wikipedia.org For an organic molecule like cyclopentylmethanamine, this typically occurs when it is crystallized from water or a humid solvent system, forming a crystalline solid known as a "water of crystallization" product. wikipedia.org The water molecules are held in place by hydrogen bonds with the amine. libretexts.org The state of hydration can significantly impact a compound's physical properties, such as solubility, dissolution rate, and stability. wikipedia.org

The formation of a specific, stoichiometrically defined hydrate (e.g., a monohydrate or dihydrate) requires careful control over the crystallization process. The goal is to manipulate thermodynamic and kinetic factors to favor the nucleation and growth of the desired hydrate form over anhydrous forms or other solvates.

Key parameters that must be controlled include:

Temperature: The stability of a given hydrate is temperature-dependent. Cooling protocols must be designed to pass through the nucleation zone of the desired hydrate without crashing out other forms. researchoutreach.org

Solvent Composition: The activity of water in the crystallization solvent is a critical parameter. By adjusting the ratio of water to organic co-solvents, one can favor the formation of a specific hydrate.

Supersaturation: The rate at which supersaturation is generated (e.g., through cooling or anti-solvent addition) influences whether nucleation is kinetically or thermodynamically controlled. Slow generation of supersaturation generally favors the formation of the most stable crystalline form.

Seeding: Introducing seed crystals of the desired hydrate form can bypass the stochastic nature of primary nucleation and ensure the growth of the correct solid-state form. researchoutreach.org

Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential for studying the temperature-dependent behavior of hydrates and determining their water content. nih.gov

| Parameter | Influence on Hydrate Formation | Control Method |

|---|---|---|

| Temperature | Determines the thermodynamic stability window of the hydrate vs. anhydrate. researchoutreach.org | Controlled cooling/heating rates, isothermal holding. |

| Water Activity | High water activity in the solvent favors hydrate formation. | Adjusting the ratio of water to organic co-solvents. |

| Rate of Supersaturation | Affects nucleation kinetics and can determine which polymorph or solvate forms. | Slow cooling, slow anti-solvent addition, controlled evaporation. |

| Agitation | Influences mass transfer and can induce secondary nucleation. | Stirring rate and impeller design. |

| Seeding | Directs crystallization towards the desired hydrate form. researchoutreach.org | Addition of a small quantity of pure hydrate crystals. |

Solvatomorphism is the phenomenon where a substance can exist in different crystalline forms (solvatomorphs) depending on the solvent incorporated into the crystal lattice. rsc.org Hydrates are a specific class of solvatomorphs where the incorporated solvent is water. An anhydrous form and one or more hydrate forms of the same compound are considered solvatomorphs of each other.

Green Chemistry Principles Applied to the Synthesis and Isolation of Amine Hydrates

The application of green chemistry principles to the synthesis of amines is crucial for minimizing environmental impact and enhancing process safety and efficiency. yale.edursc.orgrsc.org These principles can be effectively applied to the synthesis of Cyclopentylmethanamine and the subsequent isolation of its hydrate form. A primary synthetic route to Cyclopentylmethanamine is the reductive amination of cyclopentanecarboxaldehyde. acs.orggctlc.orgpearson.comwikipedia.org

Key green chemistry considerations for this synthesis include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a fundamental principle. yale.edu This can be achieved by optimizing reaction conditions to maximize yield and reduce byproduct formation.

Atom Economy: The reductive amination process should be designed to incorporate the maximum amount of starting materials into the final product. yale.edursc.org Catalytic reductive amination, particularly using hydrogen gas as the reductant, offers a high atom economy compared to methods that use stoichiometric reducing agents. wikipedia.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are required in smaller amounts and can be recycled and reused. yale.edu For the synthesis of Cyclopentylmethanamine, heterogeneous catalysts (e.g., ruthenium, platinum, or palladium on a solid support) can be employed for the reductive amination, facilitating easier separation and reuse. researchgate.netnih.gov

Safer Solvents and Auxiliaries: The choice of solvent is critical. Water is an ideal green solvent, and its use can be particularly advantageous when the desired product is a hydrate. Performing the reaction or crystallization in an aqueous medium could directly lead to the formation of this compound. If organic solvents are necessary, greener alternatives such as ethanol or 2-propanol are preferable to chlorinated hydrocarbons. yale.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The development of highly active catalysts can allow the reductive amination to proceed under milder conditions. wikipedia.org

Use of Renewable Feedstocks: While not always immediately feasible, exploring synthetic routes that start from renewable resources is a key aspect of green chemistry. yale.edursc.org

Below is an interactive data table summarizing the application of green chemistry principles to the synthesis of Cyclopentylmethanamine.

| Green Chemistry Principle | Application in Cyclopentylmethanamine Synthesis |

| Prevention | Optimize reaction conditions to achieve high yields and selectivity, minimizing byproducts like the corresponding alcohol or secondary amines. |

| Atom Economy | Utilize catalytic hydrogenation for the reduction step, which has a 100% atom economy for the reduction. |

| Less Hazardous Syntheses | Avoid toxic reagents and favor the use of benign substances. |

| Safer Solvents | Employ water or green solvents like ethanol for the reaction and purification. Using water can directly facilitate the formation of the hydrate. |

| Energy Efficiency | Develop catalysts that are active at lower temperatures and pressures. |

| Catalysis | Use recyclable heterogeneous catalysts instead of stoichiometric reducing agents like sodium borohydride (B1222165). yale.edu |

Purification and Isolation Methodologies for Research-Grade this compound

Obtaining high-purity, research-grade this compound requires effective purification and isolation techniques. The basic nature of the amine group often necessitates specialized methods to avoid issues such as strong adsorption on silica (B1680970) gel during chromatography. biotage.com

Common and advanced purification methodologies include:

Acid-Base Extraction: This is a classical and effective method for separating amines from neutral or acidic impurities. ualberta.cayoutube.com The crude amine can be dissolved in an organic solvent and treated with an aqueous acid (like hydrochloric acid) to form the water-soluble ammonium salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining impurities, and then basified (e.g., with sodium hydroxide) to regenerate the free amine, which can be extracted back into an organic solvent. ualberta.cayoutube.com

Distillation: For liquid amines, fractional distillation can be an effective purification method, particularly for removing impurities with significantly different boiling points. However, many amines can be heat-sensitive, requiring distillation under reduced pressure. google.com

Chromatography: While standard silica gel chromatography can be challenging for amines due to strong acid-base interactions, amine-functionalized silica or the use of a mobile phase containing a small amount of a basic modifier (like triethylamine) can significantly improve separation. biotage.com

Crystallization: This is a key technique for isolating the solid hydrate form. By dissolving the purified Cyclopentylmethanamine in a suitable solvent system containing water and inducing crystallization (e.g., by cooling), the hydrate can be obtained. The choice of solvent is crucial for obtaining well-defined crystals.

Selective Ammonium Carbamate Crystallization (SACC): This is a greener purification technique that can isolate primary amines from secondary and tertiary amines. researchgate.net The process involves the reaction of the primary amine with carbon dioxide to form an ammonium carbamate, which has different solubility properties and can be selectively crystallized from the mixture. researchgate.net

The following interactive table compares various purification methods for Cyclopentylmethanamine.

| Purification Method | Principle | Advantages | Disadvantages |

| Acid-Base Extraction | Difference in solubility between the basic amine and its protonated salt form. ualberta.ca | Scalable, cost-effective, good for removing non-basic impurities. | Generates aqueous waste, may not separate from other basic impurities. |

| Distillation | Separation based on differences in boiling points. | Effective for large quantities and removing non-volatile impurities. | Not suitable for heat-sensitive compounds, energy-intensive. google.com |

| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | High resolution, can separate closely related compounds. | Can be costly, generates solvent waste, requires modified stationary or mobile phases for amines. biotage.com |

| Crystallization | Formation of a solid crystalline phase from a solution to isolate a pure compound. | Can yield very high purity material, allows for direct isolation of the hydrate. | Yield can be variable, requires careful solvent selection. |

| SACC | Reversible reaction of primary amines with CO2 to form crystallizable ammonium carbamates. researchgate.net | High selectivity for primary amines, waste-free, uses a renewable reagent (CO2). researchgate.net | May not be suitable for all amine structures. |

Derivatization Pathways of Cyclopentylmethanamine

As a primary amine, Cyclopentylmethanamine can undergo a variety of derivatization reactions at the amino group. These reactions are useful for synthesizing a wide range of compounds with different functionalities and for analytical purposes, such as improving chromatographic separation or detection. researchgate.netsigmaaldrich.com

Common derivatization reactions include:

Acylation: Reaction with acylating agents such as acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can be difficult to control and often results in a mixture of products. Reductive amination with another aldehyde or ketone is a more controlled method for producing secondary amines.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones results in the formation of imines. This reaction is typically reversible and acid-catalyzed.

Reaction with Isocyanates and Isothiocyanates: These reactions lead to the formation of substituted ureas and thioureas, respectively.

Derivatization for Analysis: Reagents like dansyl chloride, o-phthalaldehyde (OPA), or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are used to create fluorescent or UV-active derivatives for sensitive detection in techniques like HPLC. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Transformations of Cyclopentylmethanamine Hydrate

Nucleophilic Reactivity of the Cyclopentylmethanamine (B1347104) Moiety in Aqueous Environments

The cyclopentylmethanamine molecule, even when hydrated, retains the inherent nucleophilic character of its primary amine group. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. In aqueous environments, the water molecules of the hydrate (B1144303) can participate in proton transfer steps, potentially influencing reaction rates and equilibria. The nucleophilicity of the amine allows it to engage in a variety of substitution and addition reactions, a fundamental aspect of its chemical utility.

Condensation Reactions and Imine Formation in the Presence of Hydration

Cyclopentylmethanamine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). evitachem.com This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The presence of water in the hydrate form can influence the equilibrium of this reversible reaction. The formation of an imine intermediate is a critical step in processes like reductive amination. smolecule.com For instance, the reaction of cyclopentylmethanamine with a suitable aldehyde, followed by reduction, is a common strategy for synthesizing more complex secondary amines. smolecule.com

Derivatization Studies: Formation of Amides, Ureas, and Carbamates

The primary amine group of cyclopentylmethanamine is a versatile handle for the synthesis of a wide array of derivatives. These derivatization studies are crucial for applications in medicinal chemistry and materials science. ucl.ac.uk

Amide Formation: Cyclopentylmethanamine reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages. For example, its hydrochloride salt has been used in amidation procedures with picolinic acid to yield the corresponding N-(cyclopentylmethyl)picolinamide. ucl.ac.uk This type of reaction is fundamental in the synthesis of various chemical compounds. google.com

Urea and Carbamate Formation: The reaction of cyclopentylmethanamine with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. Similarly, reaction with chloroformates or other activated carbonyl species can yield carbamates. These derivatives have been explored in the context of developing ALX receptor agonists, showcasing the importance of this derivatization in drug discovery. google.com The formation of carbamates is also a key reaction in CO2 capture technologies, where amines react with carbon dioxide. smolecule.com

| Derivative Type | Reactant | Functional Group Formed |

| Amide | Carboxylic Acid/Acyl Halide | -C(O)NH- |

| Urea | Isocyanate | -NHC(O)NH- |

| Carbamate | Chloroformate | -NHC(O)O- |

Metal Coordination Chemistry and Ligand Design Incorporating Cyclopentylmethanamine

The nitrogen atom of cyclopentylmethanamine possesses a lone pair of electrons that can be donated to metal centers, making it an effective ligand in coordination chemistry. The cyclopentyl group provides steric bulk, which can influence the geometry and stability of the resulting metal complexes. While detailed studies on the coordination chemistry of the hydrate form are not extensively documented, the amine itself has been used in contexts that suggest its ligating ability. For instance, it has been employed in molecular doping strategies for perovskite solar cells, where it is proposed to passivate crystal defects, likely through coordination with metal ions. researchgate.net The design of ligands incorporating the cyclopentylmethanamine scaffold is an area of interest for creating novel catalysts and materials. google.com

Acid-Base Equilibria and Protonation States in Hydrated Systems

As a primary amine, cyclopentylmethanamine is a weak base and will exist in equilibrium with its protonated form, the cyclopentylmethanaminium ion, in aqueous solution. The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid. The presence of water molecules in the hydrate can facilitate these proton transfer events. The protonated form can be isolated as a stable salt, such as the hydrochloride. rug.nl Understanding the acid-base chemistry is crucial, as the protonation state affects the nucleophilicity and reactivity of the amine, as well as its solubility and interaction with biological systems. The protonation of similar amino compounds has been studied spectroscopically, revealing shifts in absorption maxima upon changes in pH. unibo.it

Photochemical and Thermal Stability Investigations of Cyclopentylmethanamine Hydrate in Research Contexts

Investigations into the photochemical and thermal stability of this compound are important for determining its handling, storage, and application limits. While specific studies on the hydrate are limited, research on related compounds provides insights. For example, a derivative of cyclopentylmethanamine incorporated into an azobenzene (B91143) structure was studied for its photochemical properties, demonstrating that the aminic part of the molecule can influence photoisomerization quantum yields. unibo.it The thermal stability of amine hydrates is generally governed by the strength of the hydrogen bonding network and the volatility of the amine and water. Heating will typically lead to the loss of water to form the anhydrous amine. The stability of related compounds can be analyzed using techniques like thermogravimetric analysis (TGA) to determine decomposition temperatures.

Advanced Spectroscopic and Structural Elucidation of Cyclopentylmethanamine Hydrate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of cyclopentylmethanamine (B1347104) in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the covalent framework of cyclopentylmethanamine. The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the connectivity of the carbon atoms.

In a typical ¹H NMR spectrum of cyclopentylmethanamine, distinct signals corresponding to the protons on the cyclopentyl ring and the aminomethyl group are observed. The chemical shifts and coupling patterns of the ring protons can provide insights into the conformational preferences of the cyclopentyl group in solution.

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the different carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentylmethanamine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ (aminomethyl) | ~2.5-2.7 | ~45-50 |

| CH (cyclopentyl, attached to CH₂) | ~1.8-2.0 | ~40-45 |

| CH₂ (cyclopentyl) | ~1.4-1.7 | ~25-30 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and concentration.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure and dynamics within the crystalline lattice of cyclopentylmethanamine hydrate (B1144303). By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about the local environment and packing of the molecules in the crystal. This technique is particularly useful for distinguishing between different polymorphic forms and for studying the dynamics of the water molecules within the hydrate structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and probing the hydrogen bonding interactions in cyclopentylmethanamine hydrate.

The FTIR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding with water molecules in the hydrate will cause a broadening and shifting of these bands to lower frequencies compared to the free amine. C-H stretching and bending vibrations of the cyclopentyl ring and the methylene (B1212753) group will also be present.

Raman spectroscopy provides complementary information. The symmetric N-H stretching vibration, which may be weak in the FTIR spectrum, can be more prominent in the Raman spectrum. The low-frequency region of the Raman spectrum can also provide information about the lattice vibrations of the crystalline hydrate.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (water) | 3200-3600 (broad) | FTIR, Raman |

| N-H Stretch (amine) | 3300-3500 (broadened by H-bonding) | FTIR, Raman |

| C-H Stretch (aliphatic) | 2850-2960 | FTIR, Raman |

| N-H Bend (amine) | 1590-1650 | FTIR |

Mass Spectrometry Techniques for Mechanistic Studies and Identification of Reaction Intermediates

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of cyclopentylmethanamine and for studying its fragmentation patterns. Under electron ionization (EI), the molecule will typically undergo fragmentation, providing structural information. The molecular ion peak (M⁺) will confirm the molecular weight. Common fragmentation pathways may include the loss of the amino group or cleavage of the cyclopentyl ring.

Electrospray ionization (ESI) mass spectrometry is often used for the analysis of reaction mixtures and can help in the identification of reaction intermediates. By coupling MS with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex mixtures containing cyclopentylmethanamine can be analyzed.

X-ray Crystallography for Supramolecular Assembly and Hydrate Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of this compound at the atomic level. By analyzing the diffraction pattern of a single crystal, the precise arrangement of the cyclopentylmethanamine and water molecules in the crystal lattice can be determined.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopentylmethanamine |

Polymorphism and Solvatomorphism Investigations via Single-Crystal Diffraction

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and solvatomorphism, where a solvent is incorporated into the crystal lattice, are critical aspects of pharmaceutical and chemical development. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for identifying and characterizing these different crystalline forms. diva-portal.org

The investigation of polymorphism and solvatomorphism in this compound would begin with a systematic screening process. This involves crystallizing the compound under a variety of conditions, including different solvents, temperatures, and crystallization rates. The resulting crystals would then be analyzed using SCXRD.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

For each crystalline form obtained, a single crystal of suitable size and quality would be mounted on a diffractometer. X-rays are then directed at the crystal, and the diffraction pattern is recorded. usp.org The analysis of this pattern provides fundamental information about the crystal structure:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise location of each atom within the unit cell.

From this data, a detailed 3D model of the molecular and crystal structure can be built. This model reveals crucial details about:

Molecular Conformation: The specific three-dimensional arrangement of the cyclopentylmethanamine molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The types and geometries of non-covalent interactions, such as hydrogen bonds, that hold the crystal lattice together. diva-portal.org

Identifying Polymorphs and Solvatomorphs

Different polymorphs of cyclopentylmethanamine would have distinct unit cell parameters and/or space groups, leading to different crystal packing and intermolecular interactions. Solvatomorphs, specifically hydrates in this case, would be identified by the presence of water molecules in the crystal lattice, which would be located in the electron density map generated from the diffraction data.

The data obtained from SCXRD studies are typically presented in crystallographic information files (CIFs) and summarized in tables. Below is a hypothetical example of how such data for two different polymorphs and a hydrate of cyclopentylmethanamine might be presented.

Hypothetical Crystallographic Data for Cyclopentylmethanamine Forms

| Parameter | Polymorph A | Polymorph B | Hydrate |

| Chemical Formula | C6H13N | C6H13N | C6H13N · H2O |

| Formula Weight | 99.17 | 99.17 | 117.19 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| a (Å) | 5.89 | 10.23 | 6.12 |

| b (Å) | 12.45 | 8.76 | 7.89 |

| c (Å) | 9.32 | 14.51 | 5.43 |

| α (°) | 90 | 90 | 95.6 |

| β (°) | 105.2 | 90 | 101.2 |

| γ (°) | 90 | 90 | 88.4 |

| Volume (ų) | 658.9 | 1299.8 | 253.7 |

| Z | 4 | 8 | 2 |

| Density (calc) (g/cm³) | 0.998 | 1.012 | 1.532 |

This table is for illustrative purposes only and does not represent actual experimental data.

Chiroptical Spectroscopy for Stereochemical Assignment in Chiral Derivatives (if applicable)

Cyclopentylmethanamine itself is not chiral. However, if chiral derivatives are synthesized, for instance, by introducing a stereocenter on the cyclopentyl ring or at the α-carbon, chiroptical spectroscopy becomes an essential tool for assigning their absolute stereochemistry. kahedu.edu.in The primary chiroptical techniques used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is a plot of this difference (ΔA) or molar ellipticity ([θ]) versus wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule.

For a chiral derivative of cyclopentylmethanamine, the experimental ECD spectrum would be compared with the theoretical spectrum calculated using quantum chemical methods. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S). nih.gov

Vibrational Circular Dichroism (VCD)

VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. VCD provides information about the stereochemistry of the entire molecule and is particularly sensitive to the conformation of flexible molecules.

Similar to ECD, the experimental VCD spectrum of a chiral cyclopentylmethanamine derivative would be compared to a theoretically calculated spectrum to determine its absolute configuration.

Hypothetical Chiroptical Data for a Chiral Derivative

Below is a hypothetical example of how ECD data for enantiomeric derivatives of cyclopentylmethanamine might be presented.

| Compound | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) |

| (R)-Derivative | 215 | +15,000 |

| 240 | -8,000 | |

| (S)-Derivative | 215 | -15,000 |

| 240 | +8,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

The combination of these advanced spectroscopic and crystallographic techniques provides a comprehensive understanding of the solid-state properties and stereochemistry of amine compounds and their derivatives.

Theoretical and Computational Chemistry Investigations of Cyclopentylmethanamine Hydrate

Conformational Analysis and Potential Energy Surfaces in Hydrated Environments

The flexibility of the cyclopentyl ring and the rotation around the C-C bond connecting it to the aminomethyl group lead to multiple possible conformations for Cyclopentylmethanamine (B1347104). The presence of water molecules in the hydrate (B1144303) structure further influences the conformational preferences.

Conformational analysis aims to identify the stable low-energy structures of the molecule. youtube.com Computational methods can be used to explore the potential energy surface (PES) of Cyclopentylmethanamine hydrate. This involves systematically changing the dihedral angles of the molecule and calculating the corresponding energy to map out the energy landscape. The results would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them.

In a hydrated environment, the interactions with water molecules, particularly hydrogen bonding, play a significant role in stabilizing certain conformations. lookchem.com Explicitly including water molecules in the calculations is crucial for accurately predicting the conformational preferences of the hydrate. The relative energies of different conformers can shift significantly in the presence of a solvent. nih.gov

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-N) | Hydrogen Bonds to Water |

| 1 (Global Minimum) | 0.0 | 175° | 3 |

| 2 | 1.2 | 65° | 2 |

| 3 | 2.5 | -70° | 2 |

Note: This table presents hypothetical data to illustrate the expected output of a conformational analysis study.

Molecular Dynamics Simulations of Solvent Interactions and Hydration Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with the solvent over time. hzdr.de For this compound, MD simulations can offer a detailed picture of the hydration shell structure and the dynamics of water molecules around the amine.

These simulations model the system at the atomic level, where the movements of all atoms are governed by a set of force fields that describe the intra- and intermolecular interactions. hzdr.de By simulating the system for a sufficient length of time, typically nanoseconds to microseconds, one can obtain statistically meaningful information about the structural and dynamic properties of the hydrated complex.

Hydration Free Energy Calculations

The hydration free energy is a critical thermodynamic quantity that measures the free energy change when a molecule is transferred from the gas phase to a solvent. It provides a quantitative measure of a molecule's solubility. Alchemical free energy calculations, a specialized type of MD simulation, can be used to compute the hydration free energy of Cyclopentylmethanamine. frontiersin.org These methods involve gradually "transforming" the solute molecule into solvent molecules, or vice versa, and calculating the free energy change associated with this non-physical pathway.

Water Molecule Dynamics and Exchange Processes within Hydrate Structures

MD simulations can be used to analyze the dynamics of water molecules within the hydration shells of Cyclopentylmethanamine. This includes calculating the residence time of water molecules in the first and second hydration shells, which indicates the strength of the amine-water interactions. The simulations can also reveal the pathways and mechanisms of water molecule exchange between the hydration shell and the bulk solvent. This information is crucial for understanding the lability of the hydrate structure.

Table 3: Illustrative Results from Molecular Dynamics Simulations of this compound

| Property | Value |

| Hydration Free Energy | -8.5 kcal/mol |

| Average number of H-bonds (amine-water) | 2.8 |

| Water residence time in 1st hydration shell | 15 ps |

| Self-diffusion coefficient of water in 1st shell | 1.5 x 10⁻⁵ cm²/s |

Note: The values in this table are illustrative and represent plausible outcomes of MD simulations for a small amine.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational models. For this compound, the prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of this compound. The calculated spectrum can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic vibrational modes associated with the hydrated amine.

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum chemical methods. Comparing the predicted NMR parameters with experimental data can help in assigning the signals in the experimental spectrum and confirming the predicted lowest-energy conformation. Discrepancies between calculated and experimental spectra can point to the need for refining the computational model or considering environmental effects more accurately.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| N-H Stretch (IR) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹H NMR Chemical Shift (α-CH₂) | 2.85 ppm | 2.82 ppm |

| ¹³C NMR Chemical Shift (α-C) | 45.2 ppm | 45.5 ppm |

Note: This table provides a hypothetical comparison to illustrate the validation process.

Development and Validation of Computational Models for Amine-Water Interactions

The accuracy of computational predictions heavily relies on the quality of the underlying theoretical models, particularly the force fields used in MD simulations and the functionals used in DFT calculations. The study of this compound can contribute to the broader effort of developing and validating computational models for amine-water interactions.

A key challenge is to accurately describe the complex interplay of electrostatic interactions, hydrogen bonding, and van der Waals forces between the amine and water molecules. By systematically comparing computational results with available experimental data for a range of amines, including Cyclopentylmethanamine, researchers can refine the parameters of existing force fields or develop new models with improved accuracy and predictive power. These validated models can then be used with greater confidence to study more complex systems and processes involving amine-water interactions.

Applications in Advanced Organic Materials and Supramolecular Chemistry

Role as a Building Block in Polymer Synthesis for Research Applications

In the realm of polymer chemistry, primary amines are fundamental monomers for the synthesis of polyamides, a class of polymers known for their high performance and thermal stability. Polyamides are typically synthesized through the polycondensation of a diamine with a diacid, or through the ring-opening polymerization of lactams. nih.govresearchgate.net Cyclopentylmethanamine (B1347104), possessing a reactive primary amine, can be envisioned as a valuable monomer in the synthesis of novel polyamides.

The incorporation of the cyclopentyl group into a polyamide backbone is expected to impart specific properties to the resulting material. This bulky, non-polar cyclic group could disrupt the regular chain packing that is characteristic of linear aliphatic polyamides, potentially leading to polymers with:

Improved Solubility: The disruption of intermolecular hydrogen bonding between polymer chains can enhance solubility in organic solvents, facilitating processing and characterization. ncl.res.in

Modified Thermal Properties: The introduction of the cyclic side group can influence the glass transition temperature (Tg) and melting point (Tm) of the polymer.

Enhanced Mechanical Properties: The rigid cyclopentyl group may contribute to increased stiffness and altered mechanical strength of the resulting polyamide.

The synthesis of such polyamides could be achieved through solution-phase or solid-phase methodologies, allowing for the stepwise construction of polyamide chains and the potential for creating complex, modular polymeric structures. google.com The use of cyclopentylmethanamine as a comonomer with other diamines would further allow for the fine-tuning of the polymer's properties for specific research applications.

Table 1: Potential Properties of Polyamides Incorporating Cyclopentylmethanamine

| Property | Expected Influence of Cyclopentyl Group | Rationale |

| Solubility | Increased in organic solvents | Disruption of inter-chain hydrogen bonding and packing. ncl.res.in |

| Thermal Stability | Potentially altered Tg and Tm | Introduction of a bulky, cyclic side group affects chain mobility. |

| Mechanical Strength | Potentially increased stiffness | The rigid nature of the cyclopentyl ring can reinforce the polymer backbone. |

| Processability | Improved due to enhanced solubility | Easier to process from solution for film casting or fiber spinning. ncl.res.in |

Precursor for Advanced Organic Frameworks (e.g., MOFs, COFs)

The development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened new avenues for applications in gas storage, separation, and catalysis. tcichemicals.comrsc.org These materials are constructed from molecular building blocks (linkers) that self-assemble into extended, ordered networks.

Covalent Organic Frameworks (COFs): COFs are a class of porous polymers with crystalline structures formed through strong covalent bonds. tcichemicals.comtcichemicals.com A significant number of COFs are synthesized via the condensation reaction between amine and aldehyde linkers, resulting in robust imine-linked frameworks. tcichemicals.com Cyclopentylmethanamine, as a primary amine, could serve as a mono- or di-functionalized linker for the synthesis of novel COFs. The cyclopentyl group would be oriented into the pores of the framework, influencing the pore size, shape, and surface chemistry. This could lead to COFs with tailored adsorption properties for specific guest molecules.

Metal-Organic Frameworks (MOFs): MOFs are hybrid materials composed of metal ions or clusters coordinated to organic ligands. nih.govnih.gov The amine group of cyclopentylmethanamine can act as a coordination site for metal ions, making it a potential ligand for the synthesis of new MOFs. The flexible and non-polar nature of the cyclopentyl group could influence the topology of the resulting framework and its stability. By using cyclopentylmethanamine in conjunction with other ligands, it may be possible to tune the pore environment and create MOFs with specific functionalities.

Cyclopentylmethanamine Hydrate (B1144303) in Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov The ability of cyclopentylmethanamine hydrate to participate in these interactions makes it a compelling candidate for the construction of self-assembled supramolecular architectures.

The primary amine group of cyclopentylmethanamine is a potent hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. In the solid state, primary amines are known to form extensive hydrogen-bonded networks that direct the crystal packing. rsc.orgnih.gov The presence of water molecules in this compound introduces additional hydrogen bonding sites, further enhancing its ability to form well-defined supramolecular synthons. These synthons are predictable and robust patterns of hydrogen bonds that can be used to engineer the crystal structures of molecular solids. uobasrah.edu.iq The interplay between N-H···O and O-H···N hydrogen bonds can lead to the formation of complex, three-dimensional networks. researchgate.net

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. mdpi.com The cyclopentyl group of cyclopentylmethanamine has a size and shape that could allow it to act as a guest for various host molecules, such as cyclodextrins and cucurbiturils. mdpi.comresearchgate.net For instance, the hydrophobic cavity of β-cyclodextrin is known to encapsulate adamantane, a molecule with a similar polycyclic aliphatic structure. mdpi.com It is therefore plausible that the cyclopentyl moiety could be encapsulated by such hosts, with the hydrated amine group potentially interacting with the hydrophilic exterior of the host. This could lead to the formation of water-soluble inclusion complexes with potential applications in areas such as controlled release and molecular recognition.

Table 2: Potential Host-Guest Interactions of Cyclopentylmethanamine

| Host Molecule | Potential Interaction | Driving Forces |

| β-Cyclodextrin | Encapsulation of the cyclopentyl group within the hydrophobic cavity. | Hydrophobic effect, van der Waals interactions. mdpi.com |

| Cucurbit[n]urils | Encapsulation of the cyclopentyl group within the hydrophobic cavity. | Hydrophobic effect, ion-dipole interactions with the portal carbonyls. mdpi.com |

| Calixarenes | Complexation with the cyclopentyl group. | CH-π interactions, hydrophobic interactions. |

Catalytic Applications as an Organic Base or Ligand in Academic Research

The amine functionality of cyclopentylmethanamine imparts basic properties, allowing it to act as an organic base catalyst in various chemical transformations. Its steric bulk, provided by the cyclopentyl group, can influence the stereoselectivity of catalytic reactions. Furthermore, the nitrogen atom can coordinate to metal centers, enabling its use as a ligand in organometallic catalysis. nih.gov The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. google.com The specific steric and electronic properties of cyclopentylmethanamine could lead to the development of novel catalytic systems for challenging transformations.

Development of Novel Functional Materials Utilizing Cyclopentylmethanamine Derivatives

The chemical versatility of the amine group allows for the straightforward derivatization of cyclopentylmethanamine to create a wide range of functional molecules. These derivatives can then be used as building blocks for the synthesis of novel functional materials. For example, functionalized cyclopentylmethanamine derivatives could be incorporated into polymers to create materials with specific optical, electronic, or biomedical properties. mdpi.comnih.gov Adamantane derivatives, which are structurally related, have been explored for the synthesis of bioactive compounds, and similar strategies could be applied to cyclopentylmethanamine. mdpi.com The development of polymers from functional monomers is a key strategy for creating advanced materials with tailored properties. diva-portal.org

Advanced Analytical Methodologies for Research Applications of Cyclopentylmethanamine Hydrate

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Samples

Chromatographic methods are central to the qualitative and quantitative analysis of Cyclopentylmethanamine (B1347104) hydrate (B1144303) in research environments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of synthesized batches and for real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like many amines. For primary amines such as Cyclopentylmethanamine, direct analysis can be challenging due to their lack of a strong UV-absorbing chromophore. Consequently, derivatization is a common strategy to enhance detectability. A pre-column derivatization step with a reagent that imparts a UV-active or fluorescent tag to the amine allows for sensitive detection.

The purity of Cyclopentylmethanamine hydrate can be determined by separating the main compound from any impurities or byproducts on a suitable stationary phase, typically a reversed-phase column (e.g., C18). The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. The retention time of the derivatized Cyclopentylmethanamine is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Gas Chromatography (GC):

GC is a highly effective technique for the analysis of volatile compounds. Given that Cyclopentylmethanamine is a volatile liquid, GC is well-suited for its analysis. The technique relies on the vaporization of the sample without decomposition. acs.org The vaporized components are then separated as they pass through a capillary column containing a stationary phase.

For the analysis of amines, specialized columns are often used to mitigate issues such as peak tailing, which can arise from the interaction of the basic amine groups with acidic sites on standard silica-based columns. A Flame Ionization Detector (FID) is commonly employed for the detection of organic compounds like Cyclopentylmethanamine, providing high sensitivity. In research settings, GC can be used to monitor the progress of a reaction by taking aliquots of the reaction mixture at different time points and analyzing the relative concentrations of reactants, intermediates, and the final product.

Interactive Data Table: Illustrative Chromatographic Conditions for Primary Amine Analysis

This table presents typical starting parameters for the analysis of a primary amine like Cyclopentylmethanamine. Actual conditions would require optimization.

| Parameter | HPLC with UV Detection (after derivatization) | Gas Chromatography with FID |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Amine-specific capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume/Mode | 10 µL | 1 µL (Split mode) |

| Oven Temperature Program | Isothermal or Gradient | 80°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Detector | UV-Vis or Fluorescence | Flame Ionization Detector (FID) |

| Typical Retention Time | Dependent on derivatizing agent and exact conditions | Dependent on column and temperature program |

Spectrophotometric Methods for Quantitative Analysis in Academic Experiments

Spectrophotometric methods offer a relatively simple, cost-effective, and rapid means for the quantitative analysis of this compound in academic research. These methods are typically based on the reaction of the primary amine group with a specific chromogenic reagent to produce a colored product, the absorbance of which can be measured using a UV-Visible spectrophotometer.

One widely used approach involves the use of ninhydrin (B49086). In the presence of a primary amine, ninhydrin undergoes a reaction to form a deep purple-colored product known as Ruhemann's purple. The intensity of the color, which is directly proportional to the concentration of the amine, is measured at a specific wavelength (around 570 nm). This method is highly sensitive and can be used to determine microgram quantities of this compound in a sample.

Another common reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with primary amines to form a stable, colored product that can be measured spectrophotometrically. The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete reaction and maximum color development.

The concentration of this compound in an unknown sample is determined by comparing its absorbance to a calibration curve constructed from a series of standard solutions of known concentrations.

Interactive Data Table: Comparison of Spectrophotometric Reagents for Primary Amine Quantification

| Reagent | Principle of Reaction | Wavelength of Max. Absorbance (λmax) | Key Advantages |

| Ninhydrin | Formation of Ruhemann's purple | ~570 nm | High sensitivity, well-established method |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Nucleophilic aromatic substitution | ~465 nm | Forms stable colored products |

| o-Phthalaldehyde (OPA) | Reaction with primary amines in the presence of a thiol | ~340 nm (Fluorometric detection also possible) | Rapid reaction, high sensitivity |

Electrochemical Detection Methods for Research Studies

Electrochemical methods provide a highly sensitive and selective approach for the analysis of electroactive compounds. While simple aliphatic amines like Cyclopentylmethanamine are not easily oxidized or reduced at conventional electrode surfaces, electrochemical detection can be achieved through derivatization or by using modified electrodes.

One strategy involves derivatizing the primary amine with a molecule that is electrochemically active. For instance, reaction with a reagent containing a ferrocene (B1249389) or a quinone moiety can introduce a redox-active center that can be readily detected by techniques such as cyclic voltammetry or differential pulse voltammetry. The current generated during the electrochemical reaction is proportional to the concentration of the derivatized amine.

Alternatively, chemically modified electrodes can be employed to enhance the electrochemical response of the amine. These electrodes may be fabricated with materials that catalyze the oxidation of the amine or that have a high affinity for the amine, leading to preconcentration at the electrode surface and a more sensitive measurement. Amperometric sensors, which measure the current produced by the oxidation or reduction of the analyte at a constant potential, are particularly useful for the continuous monitoring of amine concentrations in research applications. nih.gov

Development of Novel Sensing Platforms for Cyclopentylmethanamine and its Hydrate

The development of novel sensing platforms for the detection of amines is an active area of research, driven by the need for rapid, portable, and highly sensitive analytical tools. These platforms often utilize advanced materials and innovative transduction mechanisms.

Optical Sensors: These sensors are frequently based on colorimetric or fluorescent responses. rsc.org A sensing material, such as an organic dye or a quantum dot, is designed to exhibit a change in its optical properties upon interaction with the amine. For example, a material might change color or its fluorescence might be quenched or enhanced in the presence of Cyclopentylmethanamine. These changes can be visually observed or measured with a simple spectrometer.

Chemiresistive Sensors: These sensors are based on materials whose electrical resistance changes upon exposure to the target analyte. acs.org Conductive polymers and carbon nanomaterials are promising materials for the development of chemiresistive sensors for amines. The adsorption of amine molecules onto the surface of the sensing material alters its electronic properties, leading to a measurable change in resistance.

Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or an aptamer, coupled with a transducer. mdpi.com For amine detection, enzymes like amine oxidases can be immobilized on an electrode surface. The enzymatic reaction with the amine produces a detectable signal, such as a change in current or pH. Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, can also be designed to selectively bind to Cyclopentylmethanamine, and this binding event can be converted into a measurable signal.

These emerging sensing platforms hold the potential for the development of portable and real-time monitoring devices for Cyclopentylmethanamine and its hydrate in various research contexts.

Future Directions and Interdisciplinary Research Opportunities

Integration with Flow Chemistry and Automated Synthesis Research

The synthesis of amines and their derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. For Cyclopentylmethanamine (B1347104) hydrate (B1144303), this opens up several promising research avenues.

Continuous flow processes could be developed for the synthesis of Cyclopentylmethanamine itself, potentially through reductive amination of cyclopentanecarboxaldehyde or other suitable precursors. Flow reactors would allow for precise control of temperature, pressure, and residence time, leading to higher yields and purity while minimizing byproduct formation. The subsequent hydration step to form Cyclopentylmethanamine hydrate could also be integrated into a continuous process, ensuring consistent product quality.

Automated synthesis platforms can be employed to rapidly explore the reactivity of this compound with a wide range of electrophiles. mdpi.com By systematically varying reaction partners and conditions, large libraries of novel cyclopentylmethyl-substituted compounds can be generated for screening in pharmaceutical and materials science applications. This approach significantly accelerates the discovery of new molecules with desired properties.

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable | Potentially higher and more consistent |

| Safety | Handling of bulk reagents | Improved, smaller reaction volumes |

| Scalability | Challenging | More straightforward |

| Process Control | Limited | Precise control over parameters |

Potential in Advanced Spectroscopic Tool Development for Hydrated Systems

The study of hydrated systems at a molecular level is crucial for understanding their properties and reactivity. This compound can serve as a model compound for the development and application of advanced spectroscopic techniques to probe the intricacies of water-amine interactions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, particularly time-resolved ATR-FTIR, could be a powerful tool to study the kinetics of hydration and dehydration of Cyclopentylmethanamine. nih.govacs.org This would provide real-time insights into the changes in hydrogen bonding networks and the role of water molecules in stabilizing the amine structure.

Computational chemistry and theoretical studies can be combined with experimental spectroscopic data to build accurate models of the this compound structure. nih.govacs.org These models can help elucidate the preferred conformations of the cyclopentyl group and the arrangement of water molecules in the hydrate crystal lattice. Such studies are fundamental to understanding the compound's physical and chemical behavior.

New Avenues in Sustainable Chemical Synthesis Research for Amine Hydrates

The chemical industry is increasingly focused on developing sustainable and green synthesis methods. europa.eu Research into the synthesis of this compound can align with these goals by exploring renewable feedstocks and environmentally benign catalytic systems.

One promising avenue is the synthesis of the cyclopentyl precursor from biomass-derived platform chemicals. acs.org Lignocellulose, for example, can be a source of cyclic compounds that could be converted to cyclopentanecarboxaldehyde, a key starting material for Cyclopentylmethanamine. europa.eu Another approach involves the catalytic amination of biomass-derived alcohols, which produces water as the only byproduct, representing a highly atom-economical route. mdpi.com

The development of biocatalytic routes for the synthesis of Cyclopentylmethanamine is another exciting prospect. fraunhofer.de Enzymes could offer high selectivity and operate under mild conditions, reducing the energy consumption and environmental impact of the synthesis.

| Sustainability Aspect | Conventional Synthesis | Potential Sustainable Routes |

| Feedstock | Fossil fuel-based | Biomass-derived |

| Catalyst | Heavy metals | Biocatalysts, earth-abundant metals |

| Byproducts | Potentially hazardous | Water, biodegradable waste |

| Energy Consumption | High temperature and pressure | Milder reaction conditions |

Emerging Roles in Nanoscience and Interface Chemistry

The amine group in this compound provides a reactive handle for its integration into the fields of nanoscience and interface chemistry. The ability of amines to functionalize surfaces opens up a range of potential applications. mdpi.com

Cyclopentylmethanamine could be used to modify the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, imparting new properties to them. nih.govandreas-brinkmann.net The cyclopentyl group could influence the dispersibility and interfacial behavior of these functionalized nanoparticles. nih.gov Such materials could find applications in catalysis, sensing, and drug delivery. acs.org Amine-functionalized surfaces can act as platforms for further chemical modifications, allowing for the construction of complex, tailored interfaces. rsc.org

The study of the self-assembly of this compound at interfaces, such as the air-water or solid-liquid interface, could reveal interesting organizational behavior. The interplay between the hydrophobic cyclopentyl group and the hydrophilic amine hydrate moiety could lead to the formation of ordered structures with potential applications in areas like corrosion inhibition or as templates for nanomaterial synthesis.

Unexplored Reactivity Patterns and Mechanistic Insights into this compound Chemistry

While the basic reactivity of primary amines is well-understood, the specific influence of the cyclopentylmethyl group and the hydrated nature of this compound on its reactivity remains largely unexplored. nih.gov

Future research could focus on investigating the nucleophilicity and basicity of this compound compared to its anhydrous counterpart and other primary amines. libretexts.orgmasterorganicchemistry.com The presence of water molecules in the crystal lattice could modulate its reactivity in subtle but significant ways. libretexts.org

Mechanistic studies, both experimental and theoretical, could be undertaken to elucidate the pathways of its reactions, such as alkylation and acylation. pearson.comucalgary.ca Understanding the transition states and intermediates involved would allow for better control over reaction outcomes and the design of more efficient synthetic protocols. nih.govacs.org Furthermore, the unique steric and electronic properties of the cyclopentylmethyl group may lead to unexpected reactivity or selectivity in certain reactions, opening up new synthetic possibilities. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing cyclopentylmethanamine hydrate in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled hydration of cyclopentylmethanamine under inert atmospheric conditions (e.g., nitrogen purge) to minimize oxidation. Post-synthesis, characterization should include:

- X-ray Diffraction (XRD) : To confirm crystalline hydrate structure and identify lattice parameters .

- Thermogravimetric Analysis (TGA) : To quantify water content and assess thermal stability by measuring mass loss during dehydration .

- Nuclear Magnetic Resonance (NMR) : For molecular confirmation and tracking hydrogen bonding between the amine and water molecules .

Q. How can researchers optimize hydrate stability during storage and handling?

- Methodological Answer : Stability depends on environmental control:

- Temperature : Store at ≤4°C in sealed containers to slow dissociation .

- Humidity : Maintain relative humidity >70% to prevent dehydration; monitor via hygrometers .

- Handling : Use gloveboxes with inert gas purging (argon/nitrogen) to avoid atmospheric moisture fluctuations .

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested via EN374 standards) and lab coats to prevent skin contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., diethylamine in side-reaction removal) .

- Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal to mitigate amine toxicity .

Advanced Research Questions

Q. How can phase equilibria data for this compound systems be modeled to predict dissociation under varying pressures and temperatures?

- Methodological Answer : Utilize numerical simulators like STOMP-HYDT-KE (developed by PNNL) to model ternary hydrate systems. Key steps:

- Input Parameters : Include temperature, pressure, and guest molecule (CH₄/CO₂/N₂) concentrations .

- Validation : Cross-check simulation results against high-pressure XRD and resonant ultrasound spectroscopy (RUS) data to refine kinetic rate constants .

Q. What advanced techniques resolve structural ambiguities in this compound crystals?

- Methodological Answer :

- Focused Ion Beam (FIB) Environmental Scanning Electron Microscopy (ESEM) : Maps hydrate distribution at grain-to-grain scales .

- Electron Backscatter Diffraction (EBSD) : Correlates crystal orientation with hydrate stability zones .

- Quantum Topological Analysis (QTAIM) : Identifies non-covalent interactions (e.g., hydrogen bonds) via electron density critical points, validated by DFT calculations .

Q. How does guest-molecule exchange (e.g., CO₂/N₂ injection) affect this compound dissociation kinetics?

- Methodological Answer :

- Lab-Scale Experiments : Inject CO₂/N₂ gas mixtures into hydrate-bearing columns and monitor effluent composition via gas chromatography. Early CO₂/N₂ detection indicates kinetic exchange .

- Simulation : Use STOMP-HYDT-KE to model preferential cage occupancy—CO₂ displaces CH₄ in large hydrate cages, while N₂ targets small cages. Adjust injection ratios to maximize exchange efficiency .

Q. What micro-force measurement techniques quantify adhesion between hydrate particles in this compound systems?

- Methodological Answer :

- Atomic Force Microscopy (AFM) : Measures interparticle adhesion forces (10–100 nN range) in controlled temperature/pressure cells .

- Numerical Models : Apply DLVO theory to predict forces, but account for hydrate-specific hydrophobicity and surface roughness via iterative calibration .

Contradictions and Mitigation Strategies

- Hydrate Saturation Discrepancies : Infrared (IR) imaging of core samples may underestimate hydrate abundance due to partial dissociation during retrieval. Correct via inverse modeling in STOMP-HYD , integrating lithology and thermal history .

- Equilibrium vs. Kinetic Models : Lab data from KIGAM show guest-molecule exchange is kinetic, contradicting equilibrium assumptions in early simulators. Use STOMP-HYDT-KE with separate conservation equations for mobile/hydrate components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.